Amidophosphoribosyltransferase (APRT) Inhibition: 6-MPR Metabolite (MMPR-MP) is a More Potent Inhibitor than the Active Metabolites of 6-MP or 6-TG
In a direct comparative study using human CCRF-CEM leukemia cells, the monophosphate metabolite of 6-methylmercaptopurine riboside (MMPR-MP) exhibited a Ki value of 3.09 ± 0.30 μM for the inhibition of amidophosphoribosyltransferase (APRT), the first committed step in de novo purine synthesis. This inhibitory potency was 2-fold greater than that of thio-GMP (Ki = 6.20 ± 2.10 μM), the active metabolite of 6-thioguanine (6-TG), and 37-fold greater than that of MPR-MP (Ki = 114 ± 7.10 μM), the active metabolite of 6-mercaptopurine (6-MP) [1].
| Evidence Dimension | Inhibition of amidophosphoribosyltransferase (APRT) activity (Ki value) |
|---|---|
| Target Compound Data | Ki = 3.09 ± 0.30 μM (for MMPR-MP, the active metabolite of 6-MMPR) |
| Comparator Or Baseline | 6-MP (as MPR-MP): Ki = 114 ± 7.10 μM; 6-TG (as thio-GMP): Ki = 6.20 ± 2.10 μM |
| Quantified Difference | 37-fold lower Ki vs. 6-MP metabolite; 2-fold lower Ki vs. 6-TG metabolite |
| Conditions | Amidophosphoribosyltransferase enzyme isolated from human CCRF-CEM leukemia cells |
Why This Matters
This demonstrates that 6-MMPR (and its active metabolite) is a far more efficient inhibitor of the primary target in the purine synthesis pathway, validating its use for potent, specific pathway blockade in research settings.
- [1] Shi RZ, et al. Metabolic effects of thiopurine derivatives against human CCRF-CEM leukaemia cells. Int J Biochem Cell Biol. 1998;30(8):885-95. View Source
